4-[(Dimethylamino)methyl]-2-methylphenol 4-[(Dimethylamino)methyl]-2-methylphenol
Brand Name: Vulcanchem
CAS No.: 540510-97-2
VCID: VC4106375
InChI: InChI=1S/C10H15NO/c1-8-6-9(7-11(2)3)4-5-10(8)12/h4-6,12H,7H2,1-3H3
SMILES: CC1=C(C=CC(=C1)CN(C)C)O
Molecular Formula: C10H15NO
Molecular Weight: 165.23

4-[(Dimethylamino)methyl]-2-methylphenol

CAS No.: 540510-97-2

Cat. No.: VC4106375

Molecular Formula: C10H15NO

Molecular Weight: 165.23

* For research use only. Not for human or veterinary use.

4-[(Dimethylamino)methyl]-2-methylphenol - 540510-97-2

Specification

CAS No. 540510-97-2
Molecular Formula C10H15NO
Molecular Weight 165.23
IUPAC Name 4-[(dimethylamino)methyl]-2-methylphenol
Standard InChI InChI=1S/C10H15NO/c1-8-6-9(7-11(2)3)4-5-10(8)12/h4-6,12H,7H2,1-3H3
Standard InChI Key HFDBPSGIHSZBHA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CN(C)C)O
Canonical SMILES CC1=C(C=CC(=C1)CN(C)C)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-[(Dimethylamino)methyl]-2-methylphenol has the molecular formula C₁₀H₁₅NO and a molar mass of 165.23 g/mol. Key identifiers include:

  • CAS Registry Number: 540510-97-2

  • EC Number: 829-120-9

  • DSSTox Substance ID: DTXSID90666356

  • SMILES: CC1=C(C=CC(=C1)CN(C)C)O

The compound’s structure features a phenolic ring with a dimethylaminomethyl substituent at the 4-position and a methyl group at the 2-position. This arrangement enhances its solubility in polar organic solvents, such as ethanol and acetone, while limiting water solubility due to the hydrophobic methyl and dimethylamino groups .

Stereoelectronic Properties

Computational analyses predict a planar aromatic ring system with the dimethylaminomethyl group adopting a conformation that minimizes steric hindrance. The electron-donating dimethylamino group increases electron density at the phenolic oxygen, potentially enhancing its acidity compared to unsubstituted phenol .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data indicate a melting point of 78–82°C and decomposition onset at 220°C, suggesting moderate thermal stability suitable for storage at ambient conditions .

Solubility and Partitioning

  • LogP (Octanol-Water): Estimated at 1.85, reflecting moderate lipophilicity.

  • Solubility:

    SolventSolubility (mg/mL)
    Water2.1
    Ethanol45.8
    Dichloromethane112.3

These properties influence its utility in formulations requiring controlled release or solvent-based processing .

Hazard ClassCategorySignal Word
Acute toxicity (oral, dermal, inhalation)4Warning
Skin corrosion/irritation2Warning
Serious eye damage1Danger
Respiratory irritation3Warning

Precautionary Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and respirators for aerosolized particles.

  • First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water if exposed .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
2-[(Dimethylamino)methyl]phenolNo 2-methyl groupHigher water solubility (LogP 1.2)
4-Amino-2-methylphenolAmino instead of dimethylaminoReduced lipophilicity (LogP 0.9)

The dimethylamino group in 4-[(Dimethylamino)methyl]-2-methylphenol enhances its catalytic activity in polymer networks compared to primary amine analogs .

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